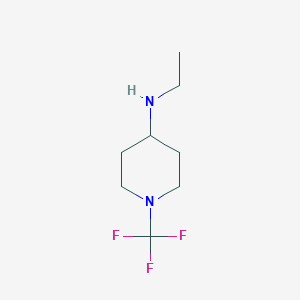
N-ethyl-1-(trifluoromethyl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-1-(trifluoromethyl)piperidin-4-amine is a compound belonging to the piperidine class of chemicals. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Méthodes De Préparation
The synthesis of N-ethyl-1-(trifluoromethyl)piperidin-4-amine can be achieved through several methods. One common approach is the reductive amination of piperidine derivatives. This involves the condensation of amines with aldehydes or ketones, followed by the reduction of the imine group . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Industrial production methods often focus on optimizing these reactions for scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
N-ethyl-1-(trifluoromethyl)piperidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenating agents such as thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-ethyl-1-(trifluoromethyl)piperidin-4-amine has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing complex organic molecules . In biology, it serves as a precursor for developing biologically active compounds with potential therapeutic applications . In medicine, piperidine derivatives are utilized in the design of drugs with various pharmacological activities, including anticancer, antiviral, and antimicrobial properties . Industrially, this compound is employed in the production of agrochemicals and other specialty chemicals .
Mécanisme D'action
The mechanism of action of N-ethyl-1-(trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, enzymes, and ion channels . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity . The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
N-ethyl-1-(trifluoromethyl)piperidin-4-amine can be compared with other piperidine derivatives such as 1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine and 4-amino-2-(trifluoromethyl)pyridine . These compounds share similar structural features but differ in their specific functional groups and biological activities. The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased metabolic stability and enhanced lipophilicity, distinguishing it from other piperidine derivatives .
Propriétés
Formule moléculaire |
C8H15F3N2 |
|---|---|
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
N-ethyl-1-(trifluoromethyl)piperidin-4-amine |
InChI |
InChI=1S/C8H15F3N2/c1-2-12-7-3-5-13(6-4-7)8(9,10)11/h7,12H,2-6H2,1H3 |
Clé InChI |
ZTXVLROSVMPPSF-UHFFFAOYSA-N |
SMILES canonique |
CCNC1CCN(CC1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


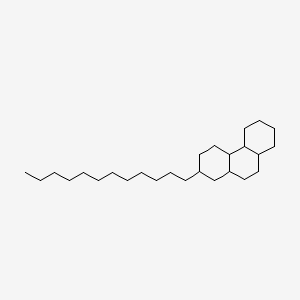
![Benzenamine, 4-[(1R)-1-methylpropoxy]-](/img/structure/B13945423.png)
![4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13945431.png)
![2-{2-[4-(2-Methylpropyl)phenyl]propanamido}benzoic acid](/img/structure/B13945445.png)

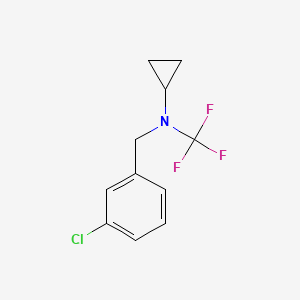
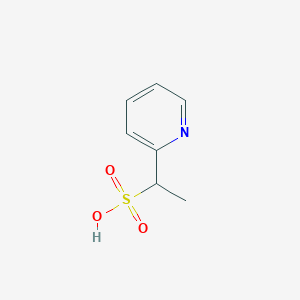
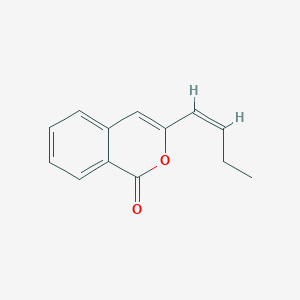
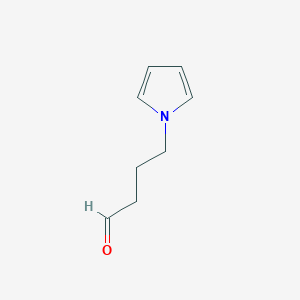
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13945477.png)
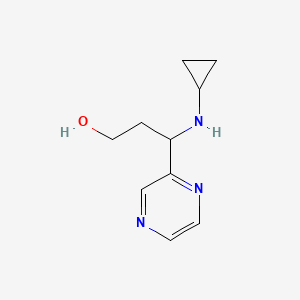
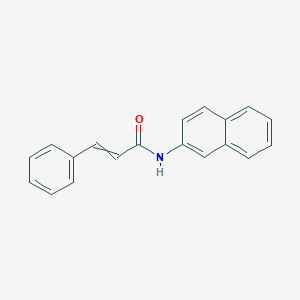
![6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine](/img/structure/B13945494.png)
![1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]-](/img/structure/B13945495.png)
